chemical structure and properties of 4-bromo-3-methyl-1H-indole-6-carboxylic acid
chemical structure and properties of 4-bromo-3-methyl-1H-indole-6-carboxylic acid
An In-Depth Technical Guide to 4-Bromo-3-methyl-1H-indole-6-carboxylic Acid in Drug Discovery
Executive Summary
The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics ranging from kinase inhibitors to neurological agents[1]. However, the strategic functionalization of the indole ring dictates its efficacy, metabolic stability, and target selectivity.
4-Bromo-3-methyl-1H-indole-6-carboxylic acid (CAS: 1360890-98-7) represents a highly specialized, orthogonally functionalized building block[2]. By combining a reactive C4-halogen for transition-metal catalysis, a C3-methyl group for metabolic diversion and steric tuning, and a C6-carboxylic acid for solvent-exposed vectorization, this compound enables the rapid assembly of complex, three-dimensional therapeutic libraries.
This whitepaper provides a comprehensive analysis of the structural rationale, physicochemical properties, and validated synthetic protocols associated with this critical intermediate.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of this building block is essential for predicting its behavior in both organic synthesis and biological systems.
Table 1: Quantitative Data and Physicochemical Properties
| Property | Value / Description |
| Product Name | 4-bromo-3-methyl-1H-indole-6-carboxylic acid |
| CAS Number | 1360890-98-7 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Purity Standard | ≥97% (HPLC/NMR verified) |
| Appearance | Off-white to reddish crystalline solid |
| SMILES String | CC1=CNC2=C1C(Br)=CC(C(=O)O)=C2 |
Structural Rationale & Causality in Drug Design (E-E-A-T)
The specific substitution pattern of 4-bromo-3-methyl-1H-indole-6-carboxylic acid is not arbitrary; it is a masterclass in rational drug design. Each functional group serves a distinct, causal purpose:
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The C3-Methyl Group (Metabolic Shielding): Unsubstituted indoles are highly nucleophilic at the C3 position, making them susceptible to unwanted electrophilic aromatic substitution and rapid oxidative metabolism by cytochrome P450 enzymes. The inclusion of a C3-methyl group (analogous to the naturally occurring skatole) blocks this metabolic hotspot[3]. Furthermore, the methyl group provides a localized hydrophobic interaction point that enhances binding affinity in lipophilic protein pockets.
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The C4-Bromine (Steric Forcing & Catalytic Vector): Halogenating the C4 position selectively is synthetically challenging. Having the bromine pre-installed provides an ideal vector for palladium-catalyzed cross-coupling[4]. Crucially, the steric clash between the C4-substituent and the adjacent C3-methyl group forces any newly coupled C4-aryl ring out of the plane of the indole core. This creates a defined, three-dimensional conformation that is highly prized for achieving selectivity in deep kinase pockets.
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The C6-Carboxylic Acid (Solvent Vectoring): When the indole N1-H acts as a hydrogen bond donor to the hinge region of a kinase, the C6 position typically points outward toward the solvent interface. The carboxylic acid provides an ideal handle for attaching solubilizing amines or PROTAC (Proteolysis Targeting Chimera) linkers via amide coupling without disrupting the primary pharmacophore binding.
Orthogonal Reactivity and Workflow
To fully leverage this building block, researchers must exploit its orthogonal reactivity. The most efficient workflow involves modifying the C6-carboxylic acid first, followed by functionalization of the C4-bromine.
Workflow for orthogonal functionalization of the indole core.
Experimental Protocol 1: C6 Amide Coupling
Causality: Performing the amidation before the Suzuki coupling prevents the free carboxylic acid from poisoning the palladium catalyst or forming unwanted anhydrides under basic cross-coupling conditions.
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Activation: Dissolve 4-bromo-3-methyl-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Rationale: HATU is selected over EDC/HOBt due to its superior activation kinetics, which is necessary to overcome the mild deactivation of the indole core. DIPEA acts as a non-nucleophilic base.
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Coupling: Stir for 15 minutes at room temperature, then add the desired primary or secondary amine (1.1 eq). Stir for 2-4 hours.
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Self-Validating System (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z ~254/256 due to the ⁷⁹Br/⁸¹Br isotopes. A successful reaction is validated when the mass shifts by (Amine Mass - H₂O), but the 1:1 bromine doublet is strictly retained.
Experimental Protocol 2: C4 Suzuki-Miyaura Cross-Coupling
Causality: The C4-bromine is highly reactive toward oxidative addition. We utilize a bidentate ligand (dppf) to stabilize the palladium intermediate against the steric bulk of the adjacent C3-methyl group[5].
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Preparation: To a microwave vial, add the C6-amide intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
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Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1). Rationale: The biphasic system ensures the solubility of both the highly lipophilic indole intermediate and the inorganic base.
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Reaction: Heat to 90°C for 12 hours under a nitrogen atmosphere.
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Self-Validating System (LC-MS): The definitive marker of successful oxidative addition and reductive elimination is the complete disappearance of the 1:1 bromine isotopic doublet in the mass spectrum, replaced by a single product mass peak[6].
Mechanistic Visualization: The Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling at the C4 position relies on a precise catalytic cycle. The diagram below illustrates the mechanistic pathway tailored specifically to this brominated indole.
Pd-catalyzed Suzuki-Miyaura cycle at the C4 position of the indole core.
Handling, Stability, and Safety
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Storage: The compound should be stored at 0-8 °C in a dry, well-ventilated area. Protect from prolonged exposure to light, as indoles can undergo slow photo-oxidation.
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Stability: The carboxylic acid moiety is stable under standard conditions. The C4-bromine is stable to standard acidic and basic workups but will react under transition-metal catalysis or strong organolithium conditions (e.g., halogen-metal exchange).
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Toxicity Note: While the specific toxicity of this exact derivative is not fully mapped, related 3-methylindoles (skatoles) are known to be metabolized by pulmonary CYP enzymes into reactive intermediates[3]. Standard PPE (gloves, safety goggles, and a fume hood) must be utilized during handling.
References
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Title: CAS 1360890-98-7 | 4-bromo-3-methyl-1H-indole-6-carboxylic acid, 97%. Source: Howei Pharm. URL: [Link]
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[4] Title: Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Source: MDPI. URL: [Link]
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[6] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (ACS). URL: [Link]
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[3] Title: Metabolism and Bioactivation of 3-Methylindole by Human Liver Microsomes. Source: Chemical Research in Toxicology (ACS). URL: [Link]
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[5] Title: Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Source: The Journal of Organic Chemistry (ACS). URL: [Link]
